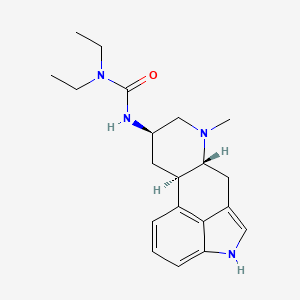
R(+)-Terguride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R(+)-Terguride: is a synthetic ergoline derivative with notable pharmacological properties. It is primarily recognized for its dopamine receptor agonist activity, making it a compound of interest in various therapeutic applications, particularly in the treatment of hyperprolactinemia and Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R(+)-Terguride involves multiple steps, starting from the basic ergoline structure. The process typically includes:
Ergoline Derivatization: The initial step involves the derivatization of the ergoline nucleus to introduce the necessary functional groups.
Hydrogenation: This step is crucial for the reduction of double bonds within the ergoline structure.
N-Alkylation: The introduction of alkyl groups to the nitrogen atoms in the ergoline ring is performed under controlled conditions to ensure the desired stereochemistry.
Purification: The final product is purified using chromatographic techniques to achieve the required purity and enantiomeric excess.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: R(+)-Terguride can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Nucleophilic substitution reactions can occur at various positions on the ergoline ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.
Major Products: The major products of these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties.
Scientific Research Applications
Chemistry: R(+)-Terguride is used as a reference compound in the study of ergoline derivatives and their chemical properties. Its synthesis and reactions provide insights into the behavior of similar compounds.
Biology: In biological research, this compound is used to study dopamine receptor interactions and the effects of dopamine agonists on cellular processes. It serves as a tool for understanding the mechanisms of dopamine-related disorders.
Medicine: this compound has therapeutic applications in the treatment of hyperprolactinemia, Parkinson’s disease, and other conditions involving dopamine dysregulation. Its efficacy and safety profile are subjects of ongoing clinical research.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting dopamine receptors. Its synthesis and production methods are optimized for large-scale manufacturing.
Mechanism of Action
R(+)-Terguride exerts its effects primarily through its action on dopamine receptors. It acts as a partial agonist at dopamine D2 receptors, modulating dopamine signaling pathways. This modulation affects various physiological processes, including prolactin secretion and motor control. The compound’s interaction with serotonin receptors also contributes to its pharmacological profile .
Comparison with Similar Compounds
Bromocriptine: Another ergoline derivative with dopamine agonist activity, used in the treatment of hyperprolactinemia and Parkinson’s disease.
Cabergoline: A long-acting dopamine agonist with similar therapeutic applications.
Pergolide: Used in the treatment of Parkinson’s disease, with a similar mechanism of action.
Uniqueness: R(+)-Terguride is unique in its partial agonist activity at dopamine D2 receptors, which provides a distinct pharmacological profile compared to full agonists like bromocriptine and cabergoline. This partial agonist activity can result in fewer side effects and a more favorable safety profile in certain therapeutic contexts .
Properties
Molecular Formula |
C20H28N4O |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
3-[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea |
InChI |
InChI=1S/C20H28N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25)/t14-,16-,18-/m1/s1 |
InChI Key |
JOAHPSVPXZTVEP-QGPMSJSTSA-N |
SMILES |
CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
Isomeric SMILES |
CCN(CC)C(=O)N[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C |
Canonical SMILES |
CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















